Cas no 62637-15-4 (1-[5-methyl-3-(4-methylpiperazin-1-yl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-yl]ethanone)

1-[5-methyl-3-(4-methylpiperazin-1-yl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-yl]ethanone structure
62637-15-4 structure
Product Name:1-[5-methyl-3-(4-methylpiperazin-1-yl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-yl]ethanone
CAS No:62637-15-4
MF:C18H21N5O2
MW:339.391643285751
CID:1638970
PubChem ID:6410494
Update Time:2025-04-21

1-[5-methyl-3-(4-methylpiperazin-1-yl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-yl]ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-[5-methyl-3-(4-methylpiperazin-1-yl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-yl]ethanone
    • 1-[5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazin-8-yl]ethanone
    • 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 7-acetyl-10-methyl-2-(4-methylpiperazin-1-yl)-
    • DTXSID10211685
    • BRN 1093211
    • 62637-15-4
    • 7-Acetyl-10-methyl-2-(4-methylpiperazin-1-yl)-5H-pyridazino(3,4-b)(1,4)benzoxazine
    • Inchi: 1S/C18H21N5O2/c1-12(24)13-4-5-14-16(10-13)25-18-15(22(14)3)11-17(19-20-18)23-8-6-21(2)7-9-23/h4-5,10-11H,6-9H2,1-3H3
    • InChI Key: QQVDMLGQPOXWRX-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C(C)=O)C=CC=2N(C)C2C1=NN=C(C=2)N1CCN(C)CC1

Computed Properties

  • Exact Mass: 339.16973
  • Monoisotopic Mass: 339.169525
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.8
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.259
  • Boiling Point: 590.7°C at 760 mmHg
  • Flash Point: 311.1°C
  • Refractive Index: 1.612
  • PSA: 61.8

1-[5-methyl-3-(4-methylpiperazin-1-yl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-yl]ethanone Related Literature

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